Lipophilicity Modulation: XLogP3 Comparison vs. Non-Fluorinated Benzodioxole-Thiazole Acetamide Scaffold
CAS 900000-64-8 exhibits a computed XLogP3 of 3.6, driven by the 4-fluorophenylacetyl substituent [1]. This value lies within the optimal oral drug-likeness range (1–5) but is approximately 2.0–2.5 log units higher than the unsubstituted N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide scaffold (estimated XLogP3 ≈ 1.1–1.6 based on fragment-based calculation), providing superior membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 (computed by XLogP3, PubChem 2025.09.15) |
| Comparator Or Baseline | N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide (unsubstituted scaffold): XLogP3 ≈ 1.1–1.6 (estimated via fragment addition) |
| Quantified Difference | ΔXLogP3 ≈ +2.0 to +2.5 |
| Conditions | Fragment-based XLogP3 computation method; baseline scaffold lacks aryl-acetyl substituent |
Why This Matters
The 2+ log unit increase in lipophilicity positions CAS 900000-64-8 for superior passive membrane permeability relative to simpler benzodioxole-thiazole acetamides, making it a preferred candidate for cell-based assays requiring intracellular target engagement.
- [1] PubChem. CID 7597193: Computed XLogP3-AA = 3.6. PubChem release 2025.09.15. https://pubchem.ncbi.nlm.nih.gov/compound/900000-64-8 View Source
